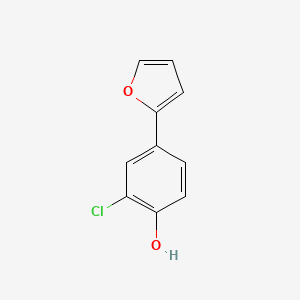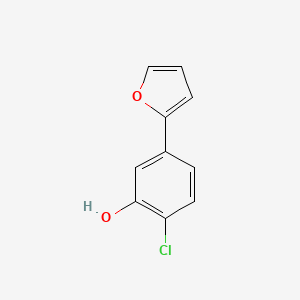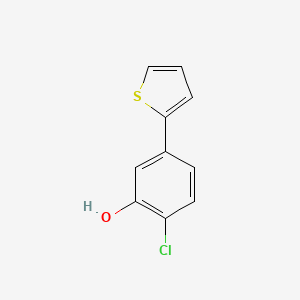
2-Chloro-5-(thiophen-2-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(thiophen-2-yl)phenol, 95% (hereinafter referred to as "2-Chloro-5-Thiophenol") is a phenolic compound that is widely used in a variety of scientific research applications. It is an important intermediate in the synthesis of pharmaceuticals and other compounds, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
2-Chloro-5-Thiophenol has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as the antimalarial drug artemisinin. It has also been used in the synthesis of a variety of other compounds, such as pesticides, herbicides, and fungicides. In addition, it has been used as a reagent in the synthesis of a variety of organic compounds, such as amino acids and peptides.
Mechanism of Action
2-Chloro-5-Thiophenol has been studied for its biochemical and physiological effects. It is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
2-Chloro-5-Thiophenol has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to reduce oxidative stress, scavenge free radicals, and protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
2-Chloro-5-Thiophenol has several advantages and limitations for laboratory experiments. One of the main advantages is its low cost and availability. In addition, it has a relatively short reaction time and is easy to handle. However, it is also important to note that it is a highly reactive compound and should be handled with caution.
Future Directions
There are several potential future directions for 2-Chloro-5-Thiophenol. One potential direction is the use of the compound in drug development, as it could potentially be used as an inhibitor of cytochrome P450. In addition, it could be used in the synthesis of a variety of other compounds, such as pesticides, herbicides, and fungicides. Furthermore, it could be used in the synthesis of a variety of organic compounds, such as amino acids and peptides. Finally, it could be used as a reagent in the synthesis of a variety of other compounds.
Synthesis Methods
2-Chloro-5-Thiophenol can be synthesized from the reaction of 2-chloro-5-thiophenol and sulfuric acid. The reaction is as follows: 2-chloro-5-thiophenol + sulfuric acid → 2-chloro-5-(thiophen-2-yl)phenol, 95%. The reaction is typically carried out in an aqueous solution at a temperature of around 80°C.
properties
IUPAC Name |
2-chloro-5-thiophen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPVBQCLDPXTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685818 |
Source


|
| Record name | 2-Chloro-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(thiophen-2-YL)phenol | |
CAS RN |
1261955-97-8 |
Source


|
| Record name | 2-Chloro-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)

![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380507.png)
![2-Methoxy-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380513.png)
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)
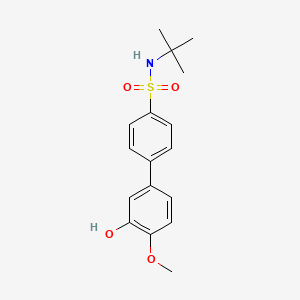
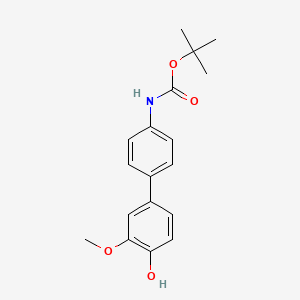
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)

![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380576.png)
